[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
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Overview
Description
The compound [2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate is a complex organic molecule with a unique structure characterized by multiple hydroxyl groups, methoxy groups, and a piperazine derivative. This compound is notable for its intricate tetracyclic framework and diverse functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure, followed by the sequential addition of hydroxyl, methoxy, and piperazine groups. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and piperazine groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies related to enzyme inhibition and protein binding due to its multiple functional groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple hydroxyl and methoxy groups allow for hydrogen bonding and hydrophobic interactions, while the piperazine moiety can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, this molecule stands out due to its unique tetracyclic structure and the presence of multiple functional groups. Similar compounds include:
2-Methylanthraquinone: Known for its use as a dye intermediate.
Rifampicin derivatives: Used as antibiotics
Properties
Molecular Formula |
C46H64N4O12 |
---|---|
Molecular Weight |
865.0 g/mol |
IUPAC Name |
[2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H64N4O12/c1-23(2)22-49-16-18-50(19-17-49)47-21-31-36-41(56)34-33(40(31)55)35-43(29(8)39(34)54)62-46(10,44(35)57)60-20-15-32(59-11)26(5)42(61-30(9)51)28(7)38(53)27(6)37(52)24(3)13-12-14-25(4)45(58)48-36/h12-15,20-21,23-24,26-28,32,37-38,42,52-56H,16-19,22H2,1-11H3,(H,48,58) |
InChI Key |
LUSSUGVLLJCTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC(C)C)C |
Origin of Product |
United States |
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